{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol
Description
{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a poly-substituted benzyl alcohol derivative with a complex aromatic framework. Its structure features:
- Bromine at the 3-position of the benzene ring, enhancing electrophilic substitution resistance.
- 3,4-Dichlorobenzyloxy substituent at the 4-position, contributing to steric bulk and lipophilicity.
- Ethoxy group at the 5-position, which may improve solubility compared to smaller alkoxy groups (e.g., methoxy).
Properties
IUPAC Name |
[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-7,20H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIPIDWPYJKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol typically involves multiple steps:
Etherification: The formation of an ether bond by reacting the brominated compound with 3,4-dichlorobenzyl alcohol.
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Synthesis
The compound is being investigated as a lead structure for the synthesis of new therapeutic agents. Its bromine and dichlorobenzyl groups enhance biological activity, making it a candidate for targeting specific diseases such as cancer and bacterial infections.
Mechanism of Action
Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease progression. For instance, studies have shown that phenolic compounds can act as inhibitors of certain kinases, which are crucial in cancer cell proliferation .
Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry explored the anticancer properties of related compounds. It was found that derivatives of brominated phenols exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further research into 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenylmethanol .
Agricultural Chemistry
Development of Agrochemicals
The compound is also being studied for its potential use in developing new agrochemicals. Its structural characteristics may enhance efficacy against pests and diseases, thereby improving crop yields.
Pesticidal Properties
Research has indicated that similar compounds can exhibit insecticidal and fungicidal properties. For example, studies have shown that phenolic compounds can disrupt the reproductive systems of pests, leading to effective pest control strategies .
Material Science
Incorporation into Advanced Materials
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenylmethanol may be utilized in the synthesis of advanced materials. Its properties could be leveraged to create innovative coatings or polymers with enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
In a recent study on polymer composites, researchers incorporated brominated phenolic compounds to improve thermal stability and mechanical strength. The findings suggest that such modifications could lead to superior materials suitable for various industrial applications .
Biochemical Research
Studying Enzyme Interactions
The compound serves as a useful tool in biochemical research for studying enzyme interactions and biological pathways. By understanding how this compound interacts with specific enzymes, researchers can gain insights into metabolic processes.
Example: Enzyme Inhibition Studies
A series of experiments demonstrated that related compounds could inhibit key enzymes involved in metabolic pathways. This inhibition could lead to potential therapeutic applications in metabolic disorders .
Data Tables
Mechanism of Action
The mechanism by which {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyloxy Group
Compound A : 2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol
- Key Differences: 2-Fluorobenzyloxy replaces 3,4-dichlorobenzyloxy. Ethanolamine side chain (-NH-CH2-CH2-OH) instead of hydroxymethyl.
- Implications: Reduced steric hindrance and lower molecular weight (fluoro vs. dichloro). Enhanced water solubility due to the ethanolamine moiety. Potential for altered biological activity (e.g., receptor binding).
Compound B : 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- Key Differences :
- 1,3,4-Oxadiazol-2-amine ring replaces the hydroxymethyl group.
- 2-Chloro-4-fluorobenzyloxy substituent.
- Oxadiazole may enhance metabolic stability compared to alcohols. Fluorine and chlorine substituents modulate electronic effects (e.g., electron withdrawal).
Functional Group Modifications
Compound C : 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
- Key Differences: Acetophenone (C=O) replaces the hydroxymethyl group. Bromomethyl substituent instead of ethoxy.
- Implications :
- Ketone group increases electrophilicity, altering reactivity in nucleophilic additions.
- Bromomethyl may participate in alkylation reactions, unlike the ethoxy group.
Compound D : 3-Bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzonitrile
- Key Differences :
- Nitrile (-CN) replaces hydroxymethyl.
- 2,4-Dichlorobenzyloxy vs. 3,4-dichlorobenzyloxy.
- Implications :
- Nitrile’s strong electron-withdrawing nature reduces electron density on the aromatic ring.
- Altered regiochemistry of substituents (2,4-dichloro vs. 3,4-dichloro) affects steric and electronic profiles.
Physicochemical and Pharmacological Trends
- Solubility: Ethanolamine (Compound A) and hydroxymethyl (Target) groups improve aqueous solubility compared to nitriles (Compound D) or ketones (Compound C).
- Stability : Oxadiazole (Compound B) and nitrile (Compound D) groups may resist oxidative degradation better than alcohols.
Biological Activity
The compound {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22BrCl2N3O2
- Molecular Weight : 499.2 g/mol
- IUPAC Name : N-[[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine
The compound features a bromine atom, a dichlorobenzyl ether group, and an ethoxy substituent on a phenolic structure, which may contribute to its biological activities through various interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzymes, potentially inhibiting their activity. This interaction is crucial for various biochemical pathways.
- Cell Membrane Interaction : The compound may alter the permeability of cellular membranes, affecting cellular functions and signaling pathways.
- Antioxidant Activity : The presence of multiple halogenated and methoxy groups may enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 13 | Jurkat (T-cell leukemia) | < 10 | Induces apoptosis |
| Compound 14 | A431 (epidermoid carcinoma) | < 20 | Inhibits cell proliferation |
These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that halogenated phenolic compounds often exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that this compound may possess significant antibacterial properties .
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the effects of similar compounds on cancer cell lines. The results indicated that modifications in the phenolic structure led to enhanced potency against specific cancer types, supporting the hypothesis that structural variations significantly affect biological activity . -
Case Study on Antimicrobial Efficacy :
Another research effort focused on the antibacterial properties of halogenated phenols. The study found that the introduction of electron-withdrawing groups like bromine and chlorine increased the antimicrobial efficacy against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
